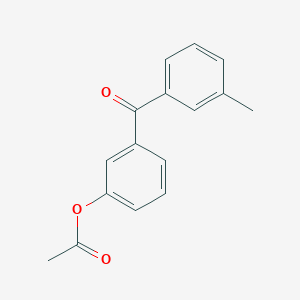

3-Acetoxy-3'-methylbenzophenone

Descripción

Structural Classification and Nomenclature

This compound belongs to the class of substituted aromatic ketones, specifically categorized as a disubstituted benzophenone derivative. The compound's International Union of Pure and Applied Chemistry name is 3-(3-methylbenzoyl)phenyl acetate, which accurately describes its structural composition. The molecule features a central carbonyl group connecting two aromatic rings, with a methyl substituent positioned at the meta position of one phenyl ring and an acetoxy group at the meta position of the opposing phenyl ring. The Chemical Registry Number 890099-33-9 uniquely identifies this specific substitution pattern within chemical databases.

The compound's nomenclature reflects its dual functional group architecture. The acetoxy moiety, represented by the acetyl ester functional group (-OCOCH₃), is attached to the 3-position of one benzene ring, while the methyl group (-CH₃) occupies the 3'-position of the second aromatic ring. This naming convention follows standard organic chemistry nomenclature principles, where the prime symbol distinguishes between positions on different aromatic rings within the same molecule. The MDL number MFCD07698870 serves as an additional identifier in chemical databases and research publications.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular-Input Line-Entry System representation is O=C(C1=CC=CC(C)=C1)C2=CC=CC(OC(C)=O)=C2, which encodes the complete structural information in a linear format. The International Chemical Identifier code 1S/C16H14O3/c1-11-5-3-6-13(9-11)16(18)14-7-4-8-15(10-14)19-12(2)17/h3-10H,1-2H3 provides a standardized representation that enables precise identification across different chemical databases and computational systems.

Position in Benzophenone Derivative Family

This compound occupies a distinctive position within the extensive family of benzophenone derivatives. Benzophenone itself, with the formula (C₆H₅)₂CO, serves as the parent compound for this chemical family and represents the simplest diaromatic ketone structure. The parent benzophenone is a naturally occurring organic compound found in fungi, fruits, and plants, including grapes, and serves as a fundamental building block in organic chemistry applications.

The benzophenone derivative family encompasses over 300 naturally occurring compounds with remarkable structural diversity and biological activities. These derivatives are characterized by various substitution patterns on the aromatic rings, including hydroxyl, methyl, methoxy, and acetoxy groups, among others. Within this classification system, this compound represents a synthetic derivative that combines ester and alkyl functionalization, distinguishing it from many naturally occurring benzophenone compounds that typically feature hydroxyl and methoxy substitutions.

Comparative analysis with related compounds reveals the unique positioning of this compound. For instance, 3'-methylacetophenone, with Chemical Abstracts Service number 585-74-0 and molecular formula C₉H₁₀O, represents a simpler structural analog containing only a single aromatic ring with methyl substitution. The molecular weight of 3'-methylacetophenone at 134.18 daltons contrasts significantly with the 254.28 daltons of this compound, illustrating the structural complexity added by the second aromatic ring and acetoxy functionality.

Table 1: Comparative Properties of Benzophenone Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Benzophenone | 119-61-9 | C₁₃H₁₀O | 182.22 | Carbonyl |

| 3'-Methylacetophenone | 585-74-0 | C₉H₁₀O | 134.18 | Methyl, Carbonyl |

| This compound | 890099-33-9 | C₁₆H₁₄O₃ | 254.28 | Acetoxy, Methyl, Carbonyl |

Historical Context in Chemical Research

The development of benzophenone chemistry traces back to the nineteenth century, with Carl Graebe of the University of Königsberg providing early documentation of benzophenone work in 1874. This foundational research established benzophenone as a significant compound in organic chemistry, leading to extensive investigation of its derivatives and synthetic applications. Graebe's early work involved the reduction of benzophenone with hydroiodic acid and elemental phosphorus to form diphenylmethane, demonstrating the compound's utility in synthetic transformations.

The historical progression of benzophenone derivative research has been driven by their diverse applications in photochemistry, materials science, and pharmaceutical development. Benzophenone derivatives have found extensive use as photoinitiators in ultraviolet-curing applications, including inks, imaging, and clear coatings in the printing industry. These compounds also serve as ultraviolet blockers to prevent photodegradation of packaging polymers and their contents, allowing manufacturers to utilize clear glass or plastic packaging materials.

Research into substituted benzophenones has revealed their significance as photosensitizers in photochemical reactions. Studies have demonstrated that benzophenone crosses from the singlet excited state to the triplet state with nearly 100% efficiency, making it an effective photosensitizer for various chemical transformations. This photochemical behavior has been exploited in synthetic applications, including cycloaddition reactions and radical generation processes.

The investigation of benzophenone derivatives in medicinal chemistry has revealed their potential as pharmacologically active compounds. Research has identified benzophenone motifs in naturally occurring products with biological activities, prompting synthetic efforts to develop new therapeutic agents based on this structural framework. The structural diversity achievable through benzophenone derivatization has made these compounds attractive targets for drug discovery and development programs.

Significance in Organic Chemistry Research

This compound demonstrates significant importance in organic chemistry research through its unique combination of functional groups and structural features. The presence of both acetoxy and methyl substituents provides multiple sites for chemical modification and synthetic elaboration. The acetoxy group serves as a protected hydroxyl functionality that can be selectively deprotected under appropriate conditions, enabling further synthetic transformations while maintaining the integrity of other molecular components.

The compound's predicted physical properties provide insights into its potential applications and handling characteristics. Computational predictions indicate a boiling point of 409.8±38.0 degrees Celsius and a density of 1.148±0.06 grams per cubic centimeter. These properties suggest thermal stability under moderate conditions while maintaining sufficient volatility for certain synthetic applications and purification procedures.

Research into benzophenone derivatives has revealed their utility as versatile synthetic building blocks. The carbonyl functionality serves as an electrophilic center that can participate in nucleophilic addition reactions, reductive transformations, and condensation processes. The aromatic rings provide opportunities for electrophilic aromatic substitution reactions, enabling further functionalization and structural diversification. Studies have demonstrated the use of benzophenone derivatives in photochemical transformations, including [2+2] cycloaddition reactions facilitated by the compound's photosensitizing properties.

The significance of this compound extends to its potential role in materials science applications. Benzophenone derivatives have been incorporated into polymer systems as photoinitiators and crosslinking agents, contributing to the development of advanced materials with tailored properties. The specific substitution pattern of this compound may provide unique reactivity profiles suitable for specialized applications in polymer chemistry and materials engineering.

Table 2: Predicted Physical Properties of this compound

| Property | Value | Unit | Prediction Method |

|---|---|---|---|

| Molecular Weight | 254.28 | g/mol | Experimental |

| Boiling Point | 409.8±38.0 | °C | Computational |

| Density | 1.148±0.06 | g/cm³ | Computational |

| Molecular Formula | C₁₆H₁₄O₃ | - | Experimental |

Propiedades

IUPAC Name |

[3-(3-methylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-5-3-6-13(9-11)16(18)14-7-4-8-15(10-14)19-12(2)17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEMAYJTDSHLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641621 | |

| Record name | 3-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-33-9 | |

| Record name | 3-(3-Methylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-3’-methylbenzophenone typically involves the acetylation of 3-hydroxy-3’-methylbenzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours to ensure complete acetylation .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-3’-methylbenzophenone can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error .

Análisis De Reacciones Químicas

Types of Reactions

3-Acetoxy-3’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

- Building Block : 3-Acetoxy-3'-methylbenzophenone serves as a crucial building block for synthesizing more complex organic molecules. Its functional groups allow for further derivatization, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals.

Biological Studies

- Enzyme Inhibition : The compound is investigated for its potential to inhibit specific enzymes, which can be pivotal in drug discovery processes. Studies have shown that derivatives of benzophenones exhibit significant biological activity, including anti-inflammatory and antimicrobial properties.

- Photobiological Research : Due to its ability to absorb ultraviolet light, this compound is also used in studies related to photoprotection and the development of sunscreen formulations.

Material Science

- UV Filters : The compound's UV-absorbing properties make it suitable for applications as a UV filter in plastics and coatings. This is particularly relevant in industries where material degradation due to UV exposure is a concern.

- Polymer Chemistry : It can be integrated into polymer matrices to enhance their stability and performance under UV radiation.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the enzyme cyclooxygenase (COX), which is involved in inflammatory processes. This finding suggests potential applications in developing anti-inflammatory drugs.

Case Study 2: Photostability Testing

Research conducted on the photostability of various benzophenones indicated that incorporating this compound into polymer matrices significantly improved their resistance to UV degradation compared to unmodified polymers. This has implications for extending the lifespan of outdoor materials.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates creation of pharmaceuticals |

| Biological Studies | Enzyme inhibition studies | Significant inhibition of COX enzyme |

| Material Science | UV filter in coatings | Enhanced UV stability in polymers |

Mecanismo De Acción

The mechanism of action of 3-Acetoxy-3’-methylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Benzophenones

Substituent Effects on Physical and Chemical Properties

The substituents on benzophenones significantly impact their physical properties (e.g., melting point, solubility) and reactivity. Below is a comparative analysis:

Table 1: Substituent Effects on Physical Properties

*Estimated based on structural analogs.

- Acetoxy vs. Hydroxy Groups: Hydroxy-substituted benzophenones (e.g., (4-Hydroxy-3-methylphenyl)(phenyl)methanone) exhibit stronger intermolecular hydrogen bonding, leading to higher melting points compared to acetoxy derivatives .

- Methoxy vs. Methyl: Methoxy groups (e.g., in 2,2',5'-trihydroxy-3-methoxy-3'-methylbenzophenone) increase polarity and UV absorption, as seen in its λmax at 383 nm .

Actividad Biológica

3-Acetoxy-3'-methylbenzophenone (CAS No. 890099-33-9) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzophenone core with an acetoxy group at the 3-position of one phenyl ring and a methyl group at the 3'-position of the other. This unique structure contributes to its distinct chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.29 g/mol |

| Solubility | Soluble in organic solvents like ethanol and acetone |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of various bacterial strains.

- Pharmacological Potential : Investigations into its pharmacological applications indicate potential roles in drug development, particularly as an anti-inflammatory or anticancer agent.

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Interaction : The compound can interact with specific enzymes and receptors within cells, influencing metabolic processes.

- Hydrolysis Reaction : The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may participate in further biochemical reactions.

Research Findings

Several studies have explored the biological activity of this compound:

- Antioxidant Study : A study demonstrated that derivatives of this compound showed significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative damage in cells.

- Antimicrobial Evaluation : Research indicated that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

- Pharmacokinetic Analysis : A comprehensive pharmacokinetic analysis highlighted favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating its viability for therapeutic use .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant efficacy of various benzophenone derivatives, including this compound. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls, supporting its role as a potential therapeutic agent against oxidative stress-related diseases.

Case Study 2: Antimicrobial Activity

In a clinical setting, researchers evaluated the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating promising antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for 3-Acetoxy-3'-methylbenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : A robust synthesis involves multi-step coupling reactions. For example, triazine intermediates (e.g., 2,4,6-trichlorotriazine) can be functionalized with methoxy-substituted phenols under controlled temperatures (-35°C to 40°C) using DIPEA as a base to promote nucleophilic substitution . Post-reaction purification via column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradient) is critical to isolate the product with >90% yield . Reaction optimization should focus on stoichiometric ratios (e.g., 1.00–1.15 equiv. of reactants) and reaction times (7–47 h) to minimize byproducts.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (200 MHz, DMSO-d₆) to confirm substituent positions and acetoxy/methoxy integration ratios. For example, δ = 3.76 ppm corresponds to methoxy protons in similar benzophenone derivatives .

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) ensures purity (>95%) by resolving polar impurities .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for C₁₆H₁₄O₄: 270.0892) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties of this compound?

- Methodological Answer :

- Cross-Validation : Compare data from authoritative sources (e.g., NIST Chemistry WebBook for melting points, boiling points) .

- Experimental Replication : Conduct controlled stability tests (e.g., thermal gravimetric analysis, TGA) to verify decomposition temperatures. For instance, conflicting flash points can be resolved by testing under standardized conditions (e.g., ASTM D93) .

- Literature Synthesis : Replicate synthesis protocols from peer-reviewed studies (e.g., Monatshefte für Chemie) to confirm yields and purity thresholds .

Q. What are the critical considerations for ensuring the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the acetoxy group. Avoid humidity, as moisture can degrade the compound into 3-hydroxy derivatives .

- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) and bases (e.g., NaOH) to prevent unintended ester cleavage .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to suppress oxidative side reactions .

Q. How can one design experiments to study the reactivity of this compound in complex reaction systems?

- Methodological Answer :

- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophiles (e.g., amines, thiols) to monitor acetoxy group substitution rates via HPLC .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states, validated by experimental NMR data .

- Cross-Coupling Reactions : Explore Pd-catalyzed Suzuki-Miyaura couplings to functionalize the benzophenone core, optimizing catalyst loading (1–5 mol%) and solvent systems (e.g., DMF/H₂O) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting toxicity data for this compound derivatives?

- Methodological Answer :

- Source Evaluation : Prioritize data from OSHA HCS-aligned SDS (e.g., Cayman Chemical) over non-peer-reviewed vendors .

- In Vitro Testing : Conduct MTT assays on human cell lines (e.g., HEK-293) to quantify cytotoxicity, comparing results with structurally similar compounds (e.g., 3-hydroxy-4-methoxyacetophenone LC₅₀ values) .

- Ecotoxicology : Follow OECD Test Guidelines (e.g., OECD 201) to assess aquatic toxicity, ensuring compliance with EPA TSCA regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.